molecular formula C9H11ClN2O2 B2518528 6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide CAS No. 1178416-18-6

6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2518528
CAS No.: 1178416-18-6
M. Wt: 214.65
InChI Key: HYABBQZYAARRHX-UHFFFAOYSA-N
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Description

6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyethyl group at the nitrogen atom, and a methyl group at the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide typically involves the following steps:

    Nucleophilic Substitution: The starting material, 6-chloropyridine-3-carboxylic acid, undergoes a nucleophilic substitution reaction with N-methyl-2-aminoethanol. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

    Amidation: The intermediate product is then subjected to an amidation reaction to form the final compound. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted pyridine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 6-chloro-N-(2-carboxyethyl)-N-methylpyridine-3-carboxamide.

    Reduction: N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide.

    Substitution: 6-substituted-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide derivatives.

Scientific Research Applications

6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2nd position.

    6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4th position.

    6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5th position.

Uniqueness

6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro group and the hydroxyethyl group on the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(4-5-13)9(14)7-2-3-8(10)11-6-7/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYABBQZYAARRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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